3-chloro-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzenesulfonamide
Description
3-Chloro-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzenesulfonamide is a synthetic sulfonamide derivative featuring a chlorinated benzene ring linked to an imidazo[2,1-b]thiazole moiety via a phenyl group. The compound’s structure combines a sulfonamide group (known for its role in enzyme inhibition) with a heterocyclic imidazothiazole core, which is frequently explored in medicinal chemistry for its pharmacological versatility.
Properties
IUPAC Name |
3-chloro-N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3O2S2/c18-13-2-1-3-15(10-13)25(22,23)20-14-6-4-12(5-7-14)16-11-21-8-9-24-17(21)19-16/h1-11,20H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAHKEFYWXOMMRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)S(=O)(=O)NC2=CC=C(C=C2)C3=CN4C=CSC4=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 2-Aminothiazoles
The imidazo[2,1-b]thiazole scaffold is synthesized via heterocyclization of 2-aminothiazoles with α-haloketones or α,α-dichloroimines. For example, N-(2,2-dichloro-2-phenylethylidene)-4-chlorobenzenesulfonamide reacts with 2-aminothiazoles under basic conditions to yield imidazo[2,1-b]thiazoles via a Dimroth rearrangement (Scheme 1).
Reaction Conditions :
- Base : NaOH (3.5 equiv.)
- Solvent : 1,4-dioxane
- Temperature : 80–100°C
- Time : 5–10 hours
- Yield : 70–87%
Mechanistic Insight :
The reaction proceeds through nucleophilic addition of the thiazole amine to the dichloroimine, followed by cyclization and rearrangement to form the fused imidazo-thiazole system.
Functionalization of the Phenyl Ring
Suzuki-Miyaura Coupling
Aryl halides or boronates are employed to introduce the phenyl group at position 6 of the imidazo[2,1-b]thiazole. For instance, 6-bromoimidazo[2,1-b]thiazole undergoes palladium-catalyzed cross-coupling with 4-aminophenylboronic acid to yield 4-(imidazo[2,1-b]thiazol-6-yl)aniline (Scheme 2).
Reaction Conditions :
- Catalyst : Pd(PPh₃)₄ (5 mol%)
- Base : K₂CO₃ (2 equiv.)
- Solvent : DMF/H₂O (4:1)
- Temperature : 90°C
- Time : 12 hours
- Yield : 65–78%
Sulfonylation of the Aniline Intermediate
Direct Sulfonamide Formation
The final step involves reacting 4-(imidazo[2,1-b]thiazol-6-yl)aniline with 3-chlorobenzenesulfonyl chloride under basic conditions (Scheme 3).
Reaction Conditions :
- Base : Sodium acetate (1.5 equiv.)
- Solvent : Distilled water or dichloromethane
- Temperature : 80–85°C
- Time : 4–8 hours
- Yield : 70–88%
Optimization Notes :
- Excess sulfonyl chloride (1.2 equiv.) ensures complete conversion.
- Neutralization with 10% HCl precipitates the product, which is purified via recrystallization (ethanol/water).
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Infrared Spectroscopy (IR)
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
3-chloro-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzenesulfonamide undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the sulfonamide group to an amine.
Hydrolysis: Acidic or basic hydrolysis can break the sulfonamide bond, leading to the formation of the corresponding sulfonic acid and amine.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Anticancer Activity
Research indicates that 3-chloro-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzenesulfonamide exhibits potent anticancer properties.
- Mechanism of Action : The compound has been shown to inhibit key proteins involved in cancer cell survival and proliferation, such as Bcl-2. It interacts with these proteins through hydrophobic interactions and hydrogen bonding, leading to apoptosis in cancer cells.
-
Case Studies :
- Cytotoxicity Studies : In vitro studies demonstrated that the compound shows cytotoxic effects on various cancer cell lines including HT29 (colon cancer) and Jurkat (leukemia), with IC50 values indicating superior efficacy compared to standard drugs like doxorubicin .
- Structure-Activity Relationship (SAR) : Modifications in the chemical structure have been correlated with enhanced biological activity, suggesting that specific substituents can significantly affect potency .
| Cell Line | IC50 (µg/mL) | Mechanism of Action | Reference |
|---|---|---|---|
| HT29 | < 1.98 | Inhibition of Bcl-2 | |
| Jurkat | < 1.61 | Apoptosis induction | |
| A431 | < 2.00 | Targeting growth signaling |
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activities against various pathogens.
- Research Findings : Studies have indicated that derivatives of imidazo[2,1-b]thiazole exhibit broad-spectrum antimicrobial effects. The sulfonamide functionality enhances the interaction with bacterial enzymes, making it a candidate for developing new antibiotics .
Topoisomerase Inhibition
This compound has been identified as a potent inhibitor of topoisomerase II.
Mechanism of Action
The mechanism of action of 3-chloro-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways . The compound is known to:
Inhibit enzyme activity: It can inhibit the activity of certain enzymes involved in cell proliferation and survival, leading to cell cycle arrest and apoptosis.
Modulate signaling pathways: The compound can interfere with key signaling pathways that regulate cell growth and differentiation, such as the PI3K/Akt and MAPK pathways.
Induce oxidative stress: By generating reactive oxygen species (ROS), the compound can induce oxidative stress in cancer cells, leading to cell death.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
COX-2 Inhibitors
Compounds bearing the imidazo[2,1-b]thiazole scaffold, such as N,N-dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine (6a) , demonstrate potent COX-2 inhibition (IC50 = 0.08 µM) with high selectivity (SI = 313.7) . Key structural differences include:
- 6a : A 4-(methylsulfonyl)phenyl group at the imidazothiazole’s C-6 position and a dimethylamine substituent at C-5.
- Target Compound : A 3-chlorobenzenesulfonamide group attached to the phenyl ring at C-4 of the imidazothiazole.
The sulfonamide group in both compounds is critical for binding to COX-2’s hydrophobic pocket.
Table 1: Comparison with COX-2 Inhibitors
SIRT1 Agonists
SRT1720 (C25H24ClN7OS·HCl) and SRT2183 (C27H24N4O2S) are imidazo[2,1-b]thiazole derivatives acting as SIRT1 agonists . Structural contrasts include:
- SRT1720: A quinoxaline carboxamide and piperazine-methyl group.
- Target Compound : Lacks the extended carboxamide side chain, instead featuring a compact sulfonamide-phenyl group.
The absence of a carboxamide moiety in the target compound suggests divergent biological targets, likely excluding SIRT1 agonism .
Antiviral Coumarin Derivatives
3-(Imidazo[2,1-b]thiazol-6-yl)-2H-chromen-2-one derivatives exhibit antiviral activity against Parvovirus B19 (B19V) . While both share the imidazothiazole core, the target compound replaces the coumarin system with a sulfonamide-phenyl group. This structural divergence implies distinct mechanisms of action, as coumarin derivatives rely on π-π stacking interactions absent in sulfonamide-based systems .
Urease Inhibitors
Imidazo[2,1-b]thiazole derivatives with sulfone groups (e.g., compound 9 in ) inhibit urease activity. The target compound’s sulfonamide group may similarly engage in hydrogen bonding with urease’s active site, though its lack of a sulfone substituent could reduce potency compared to specialized inhibitors .
Other Sulfonamide Derivatives
- N-[(3-Methylimidazo[2,1-b]thiazol-6-yl)methyl]benzenesulfonamide (): Features a methylimidazothiazole and benzenesulfonamide linked via a methyl group. The target compound’s direct phenyl linkage and chloro substituent may enhance steric bulk and electronic effects, influencing target specificity .
- Compound 11 (): Contains a thioether and imidazole substituents.
Biological Activity
The compound 3-chloro-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention due to its potential biological activity, particularly in the context of cancer treatment and antimicrobial properties. This article aims to summarize the existing research on its biological activity, including cytotoxic effects against various cancer cell lines and potential mechanisms of action.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₁₃H₉ClN₂O₂S
- Molecular Weight : 292.0073 g/mol
Cytotoxicity Studies
Research has demonstrated that compounds with similar imidazo[2,1-b]thiazole scaffolds exhibit significant cytotoxic activity against various human cancer cell lines. For instance, studies on related compounds have shown IC₅₀ values in the range of 2.38–3.77 μM against cervical cancer (SISO) and bladder cancer (RT-112) cell lines, indicating potent anti-cancer properties .
Table 1: Cytotoxic Activity of Related Compounds
The mechanisms underlying the cytotoxic effects of imidazo[2,1-b]thiazole derivatives are believed to involve induction of apoptosis in cancer cells. For example, one study reported that treatment with specific compounds led to an increase in early and late apoptotic cells in the SISO cell line when exposed to IC₅₀ concentrations . This suggests that these compounds may activate apoptotic pathways that could be exploited for therapeutic purposes.
Antimicrobial Activity
In addition to anticancer properties, thiazole derivatives have been investigated for their antimicrobial activities. A related study highlighted the antifungal potential of thiazole-based compounds against Candida albicans and Candida parapsilosis, with minimum inhibitory concentrations (MICs) comparable to established antifungal agents like ketoconazole . This broadens the therapeutic scope of compounds containing the imidazo[2,1-b]thiazole moiety.
Case Studies and Research Findings
Several case studies have emphasized the biological relevance of thiazole derivatives:
- Anticancer Activity : A compound structurally related to our target showed significant inhibition rates against various cancer cell lines with a focus on structure-activity relationships (SAR). The introduction of electron-withdrawing groups was found to enhance potency .
- Apoptosis Induction : In vitro studies indicated that certain derivatives could effectively induce apoptosis in cancer cells via intrinsic pathways involving mitochondrial dysfunction .
- Antifungal Properties : The synthesized thiazole derivatives exhibited notable antifungal activity against clinical strains of Candida, suggesting their potential utility in treating fungal infections alongside cancer therapies .
Q & A
Basic Research Questions
Q. What synthetic strategies are commonly employed to prepare 3-chloro-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzenesulfonamide and its analogs?
- Methodology : Multi-step synthesis involving cross-coupling reactions (e.g., Heck reaction for imidazothiazole core formation) and functional group transformations. For example, sulfone oxidation using oxone and demethylation with boron tribromide are critical steps . Thiazole ring formation via Lawesson’s reagent and subsequent chlorination may also be utilized .
- Key Considerations : Optimize reaction conditions (temperature, catalyst loading) and employ purification techniques like column chromatography to enhance yield and purity.
Q. How should researchers prepare stock solutions of imidazo[2,1-b]thiazole derivatives for biological assays?
- Methodology : Dissolve the compound in DMSO at concentrations up to 38 mg/mL (75.09 mM) due to poor aqueous solubility. Aliquot and store at -20°C to prevent degradation . For in vitro assays, dilute stock solutions in culture media to ensure final DMSO concentrations ≤0.1% to avoid cytotoxicity.
Q. What in vitro assays are suitable for initial biological screening of this compound?
- Methodology :
- Enzyme inhibition : COX-2 inhibition assays using murine enzyme preparations, measuring IC50 values via fluorometric or colorimetric substrates .
- Antiviral activity : Test viral replication inhibition in UT7/EpoS1 cells or primary erythroid progenitor cells (EPCs) using qPCR for viral DNA quantification .
- Cytotoxicity : MTT or resazurin assays to assess cell viability across cancer cell lines (e.g., NCI-60 panel) .
Advanced Research Questions
Q. How can structural modifications to the imidazo[2,1-b]thiazole core enhance target selectivity or potency?
- Methodology :
- Introduce substituents at the phenyl or sulfonamide groups to modulate steric and electronic effects. For example, methylsulfonyl groups improve COX-2 binding affinity , while halogenated phenyl rings enhance antiviral activity .
- Perform structure-activity relationship (SAR) analysis using iterative synthesis and activity testing. Compare IC50 values of analogs (e.g., N,N-dimethyl derivatives) to identify critical functional groups .
Q. What computational approaches predict the binding mode of this compound to enzymes like COX-2 or SIRT1?
- Methodology :
- Molecular docking : Use software like AutoDock Vina to model interactions between the compound and active sites (e.g., COX-2’s hydrophobic pocket or SIRT1’s NAD+ binding domain) .
- MD simulations : Assess binding stability over 100 ns trajectories in explicit solvent to validate docking poses .
Q. How can researchers resolve discrepancies in biological activity data across different assay systems?
- Methodology :
- Standardize assay conditions (e.g., cell type, passage number, incubation time). For instance, antiviral activity may vary between UT7/EpoS1 cells and EPCs due to differences in viral entry mechanisms .
- Validate findings using orthogonal assays (e.g., Western blotting for target protein inhibition alongside enzymatic assays) .
Q. What strategies assess the selectivity profile of this compound against enzyme isoforms (e.g., SIRT1 vs. SIRT2/3)?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
